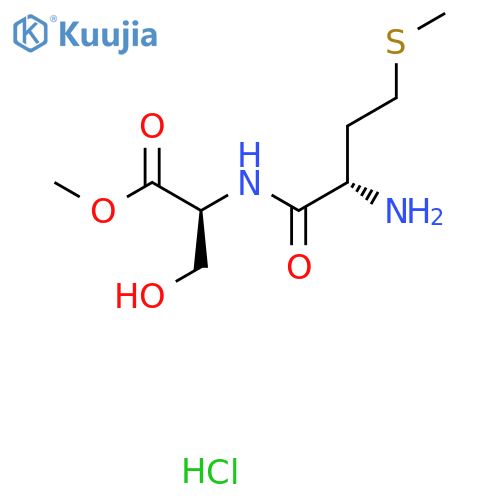

Cas no 2445750-28-5 (methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride)

2445750-28-5 structure

商品名:methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride

CAS番号:2445750-28-5

MF:C9H19ClN2O4S

メガワット:286.776160478592

MDL:MFCD32692460

CID:5668506

PubChem ID:155821460

methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride 化学的及び物理的性質

名前と識別子

-

- Methyl (2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoate;hydrochloride

- methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride

- EN300-26865983

- 2445750-28-5

- methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride

-

- MDL: MFCD32692460

- インチ: 1S/C9H18N2O4S.ClH/c1-15-9(14)7(5-12)11-8(13)6(10)3-4-16-2;/h6-7,12H,3-5,10H2,1-2H3,(H,11,13);1H/t6-,7-;/m0./s1

- InChIKey: OAXBANKZTVXLND-LEUCUCNGSA-N

- ほほえんだ: Cl.S(C)CC[C@@H](C(N[C@H](C(=O)OC)CO)=O)N

計算された属性

- せいみつぶんしりょう: 286.0754060g/mol

- どういたいしつりょう: 286.0754060g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 4

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 8

- 複雑さ: 238

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 127Ų

methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26865983-1.0g |

methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |

2445750-28-5 | 95.0% | 1.0g |

$1343.0 | 2025-03-20 | |

| Enamine | EN300-26865983-2.5g |

methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |

2445750-28-5 | 95.0% | 2.5g |

$2631.0 | 2025-03-20 | |

| Enamine | EN300-26865983-5g |

methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |

2445750-28-5 | 95% | 5g |

$3894.0 | 2023-09-11 | |

| 1PlusChem | 1P028VO4-100mg |

methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |

2445750-28-5 | 95% | 100mg |

$638.00 | 2024-05-21 | |

| Aaron | AR028VWG-50mg |

methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |

2445750-28-5 | 95% | 50mg |

$454.00 | 2025-02-17 | |

| Aaron | AR028VWG-5g |

methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |

2445750-28-5 | 95% | 5g |

$5380.00 | 2023-12-15 | |

| 1PlusChem | 1P028VO4-2.5g |

methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |

2445750-28-5 | 95% | 2.5g |

$3314.00 | 2024-05-21 | |

| Aaron | AR028VWG-250mg |

methyl(2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoatehydrochloride |

2445750-28-5 | 95% | 250mg |

$941.00 | 2025-02-17 | |

| Enamine | EN300-26865983-0.25g |

methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |

2445750-28-5 | 95.0% | 0.25g |

$666.0 | 2025-03-20 | |

| Enamine | EN300-26865983-0.1g |

methyl (2S)-2-[(2S)-2-amino-4-(methylsulfanyl)butanamido]-3-hydroxypropanoate hydrochloride |

2445750-28-5 | 95.0% | 0.1g |

$466.0 | 2025-03-20 |

methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

2. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300

2445750-28-5 (methyl (2S)-2-(2S)-2-amino-4-(methylsulfanyl)butanamido-3-hydroxypropanoate hydrochloride) 関連製品

- 1782356-84-6(7-Methyl-1,2-dihydroisoquinolin-3(4H)-one)

- 172514-47-5(4-amino-2,6-dichlorobenzene-1-sulfonamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

推奨される供給者

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量